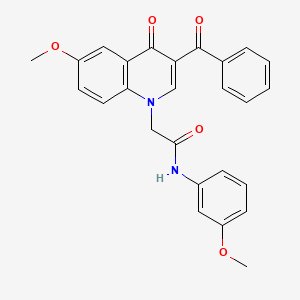
2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H22N2O5 and its molecular weight is 442.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide is a synthetic compound belonging to the quinoline family. Its structure features a quinoline core, which is known for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C26H22N2O5
- Molecular Weight : 442.5 g/mol
- Structure : The compound consists of a benzoyl group attached to a methoxy-substituted quinoline core and an acetamide moiety.
The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It can modulate receptor activity, influencing various cellular pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
| Study | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| Quinoline Derivative | 15.2 | Caspase activation | |
| Related Quinoline | 12.5 | Bcl-2 modulation |
Anti-inflammatory Properties
The compound has demonstrated potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. Studies have shown that they can inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents .
Case Study 1: Anticancer Efficacy
A study published in 2023 evaluated the anticancer efficacy of a similar quinoline derivative in vitro against breast cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of 10 µM, highlighting its potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Effects
In another study, the anti-inflammatory effects were assessed using a mouse model of induced inflammation. Treatment with the compound resulted in a marked decrease in paw swelling and inflammatory markers compared to controls.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : This involves cyclization reactions using appropriate precursors.
- Benzoylation : Introduction of the benzoyl group through acylation reactions.
- Acetamide Formation : Final attachment of the acetamide moiety using amine coupling reactions.
Propriétés
IUPAC Name |
2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-32-19-10-6-9-18(13-19)27-24(29)16-28-15-22(25(30)17-7-4-3-5-8-17)26(31)21-14-20(33-2)11-12-23(21)28/h3-15H,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUHVHYHRRJSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














